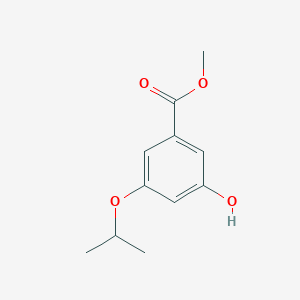
Methyl 3-hydroxy-5-isopropoxybenzoate
Cat. No. B1629178
Key on ui cas rn:
480465-09-6
M. Wt: 210.23 g/mol
InChI Key: DEBIRCCWRNLVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08940927B2
Procedure details


To a stirred solution of methyl 3,5-dihydroxybenzoate (20.0 g, 119 mmol) in acetone (500 mL) was added K2CO3 (19.7 g, 143 mmol) and 2-iodopropane (13.1 mL, 131 mmol) at rt. The resulting mixture was refluxed for 12 hr. Then the mixture was filtered through a pad of Celite to remove insoluble salts and the cake was rinsed with acetone. Combined filtrates were concentrated under vacuum to afford a residue which was purified by silica gel flash chromatography (7.5×30 cm, hexane/EtOAc, v/v 10:1, 5:1). Fractions containing the mono-alkylation product were pooled and concentrated to give 3-hydroxy-5-isopropoxy-benzoic acid methyl ester (11.1 g, 44%) as a white solid. 1H NMR (300 MHz, CDCl3): δ 7.11-7.14 (m, 2H), 6.60 (m, 1H), 4.56 (m, 1H), 3.89 (s, 3H), 1.32 (d, J=6 Hz, 6H).




Yield
44%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([OH:12])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C([O-])([O-])=O.[K+].[K+].I[CH:20]([CH3:22])[CH3:21]>CC(C)=O>[CH3:8][O:7][C:5](=[O:6])[C:4]1[CH:3]=[C:2]([O:1][CH:20]([CH3:22])[CH3:21])[CH:11]=[C:10]([OH:12])[CH:9]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1)O
|
|
Name
|
|
|
Quantity
|
19.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
13.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC(C)C
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was refluxed for 12 hr
|
|
Duration
|
12 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the mixture was filtered through a pad of Celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble salts
|
WASH
|
Type
|
WASH
|
|
Details
|
the cake was rinsed with acetone
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Combined filtrates were concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a residue which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by silica gel flash chromatography (7.5×30 cm, hexane/EtOAc, v/v 10:1, 5:1)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the mono-alkylation product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC(=CC(=C1)OC(C)C)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.1 g | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
